N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]furan-2-carboxamide
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Overview
Description
N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]furan-2-carboxamide is a complex organic compound that features a benzodiazole ring, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved by reacting o-phenylenediamine with benzyl chloride under acidic conditions.
Attachment of the Propyl Chain: The next step is the introduction of the propyl chain with a methylsulfanyl group. This can be done through a nucleophilic substitution reaction where the benzodiazole derivative reacts with 3-chloropropyl methyl sulfide.
Formation of the Furan-2-carboxamide: The final step involves the coupling of the intermediate with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The benzodiazole and furan rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in the synthesis of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the benzodiazole and furan rings.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The benzodiazole ring is a known pharmacophore, and modifications to this structure could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]furan-2-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. The benzodiazole ring might interact with nucleic acids or proteins, while the furan ring could enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide: Lacks the benzyl and methylsulfanyl groups.
1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine: Lacks the furan-2-carboxamide group.
Uniqueness
N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]furan-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This compound’s versatility and potential make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[1-(1-benzylbenzimidazol-2-yl)-3-methylsulfanylpropyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H23N3O2S/c1-29-15-13-19(25-23(27)21-12-7-14-28-21)22-24-18-10-5-6-11-20(18)26(22)16-17-8-3-2-4-9-17/h2-12,14,19H,13,15-16H2,1H3,(H,25,27) |
InChI Key |
KLXSKEYXOCVRNC-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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